molecular formula C9H12ClN5O2 B12223254 1-(4-Amino-1-ethylpyrazol-3-yl)pyrazole-4-carboxylic acid;hydrochloride

1-(4-Amino-1-ethylpyrazol-3-yl)pyrazole-4-carboxylic acid;hydrochloride

Cat. No.: B12223254
M. Wt: 257.68 g/mol
InChI Key: UUFNZQIWLZAPLV-UHFFFAOYSA-N
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Description

1-(4-Amino-1-ethylpyrazol-3-yl)pyrazole-4-carboxylic acid;hydrochloride is a compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-1-ethylpyrazol-3-yl)pyrazole-4-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, hydrogen gas for reduction, and aryl halides for substitution. The reaction conditions typically involve mild temperatures and the use of solvents like DMSO .

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic systems .

Scientific Research Applications

1-(4-Amino-1-ethylpyrazol-3-yl)pyrazole-4-carboxylic acid;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Amino-1-ethylpyrazol-3-yl)pyrazole-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of enzymes such as p38MAPK and various kinases, which play crucial roles in cellular signaling pathways . By inhibiting these enzymes, the compound can modulate various biological processes, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Amino-1-ethylpyrazol-3-yl)pyrazole-4-carboxylic acid;hydrochloride is unique due to its specific substitution pattern and the presence of both amino and carboxylic acid groups.

Properties

Molecular Formula

C9H12ClN5O2

Molecular Weight

257.68 g/mol

IUPAC Name

1-(4-amino-1-ethylpyrazol-3-yl)pyrazole-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H11N5O2.ClH/c1-2-13-5-7(10)8(12-13)14-4-6(3-11-14)9(15)16;/h3-5H,2,10H2,1H3,(H,15,16);1H

InChI Key

UUFNZQIWLZAPLV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)N2C=C(C=N2)C(=O)O)N.Cl

Origin of Product

United States

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